1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperazine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the piperazine moiety, and the incorporation of the methoxyphenyl and phenyl groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the phenyl groups and the pyrrolidine ring.
Amide bond formation: The carboxamide group is introduced through reactions involving amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation products: Hydroxylated or carboxylated derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: The compound can be used as a tool to study various biological pathways and interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The compound’s structure allows it to bind to specific proteins or enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide is unique due to its combination of functional groups and the presence of both a pyrrolidine ring and a piperazine moiety. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H30N4O4 |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-11-7-10-23(19-24)33-20-21(18-27(33)34)28(35)30-26-13-6-5-12-25(26)29(36)32-16-14-31(15-17-32)22-8-3-2-4-9-22/h2-13,19,21H,14-18,20H2,1H3,(H,30,35) |
InChI Key |
YYRHJTSCAGIAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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